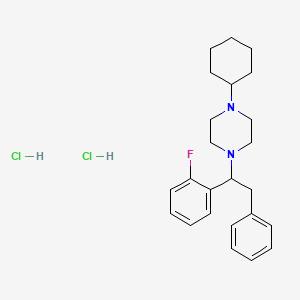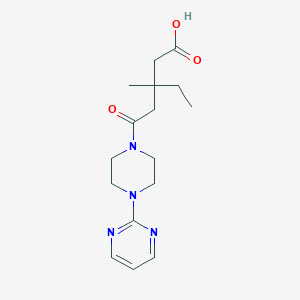
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a synthetic peptide substrate commonly used in biochemical research. This compound is known for its role as a chromogenic substrate for caspase-1, an enzyme involved in inflammatory processes. The compound’s structure allows it to be selectively cleaved by caspase-1, releasing a chromophore that can be quantified spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative HPLC, ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid and the nitrophenyl group .
Common Reagents and Conditions
The enzymatic cleavage reaction typically occurs under physiological conditions, with the presence of caspase-1 and a suitable buffer system. The reaction can be monitored by measuring the release of p-nitroaniline, which absorbs at 405 nm .
Major Products Formed
The major product formed from the enzymatic cleavage of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is p-nitroaniline, which serves as a chromophore for spectrophotometric analysis .
Scientific Research Applications
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is widely used in scientific research, particularly in the study of caspase-1 activity. Its applications include:
Mechanism of Action
The mechanism of action of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its selective cleavage by caspase-1. Caspase-1 recognizes the specific amino acid sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be quantified spectrophotometrically, providing a measure of caspase-1 activity .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-alpha-asparagine: Another chromogenic substrate for caspase-1 with a similar structure and function.
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide: A substrate for caspase-3, used in similar enzymatic assays.
Uniqueness
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is unique due to its high selectivity for caspase-1, making it an ideal tool for studying this specific enzyme. Its ability to release a quantifiable chromophore upon cleavage allows for precise measurement of enzyme activity .
Properties
IUPAC Name |
(3S)-3-(N-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]-4-nitroanilino)-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(33-27(41)22(32-17(4)36)13-18-5-11-21(37)12-6-18)28(42)31-16(3)29(43)34(23(26(30)40)14-24(38)39)19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H2,30,40)(H,31,42)(H,32,36)(H,33,41)(H,38,39)/t16-,22-,23-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUPDIVQDGBLK-XNHCRPTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester](/img/structure/B8100955.png)



![4-[2-(methylamino)propyl]phenol;sulfuric acid](/img/structure/B8100964.png)

![3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride](/img/structure/B8100969.png)

![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one](/img/structure/B8100986.png)
![3a,5a-dihydroxy-11a-methyl-7-[(6-methyloxan-2-yl)oxy]-1-(6-oxopyran-3-yl)-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B8100997.png)

